molecular formula C11H10FN3 B13255421 2-N-(3-Fluorophenyl)pyridine-2,6-diamine

2-N-(3-Fluorophenyl)pyridine-2,6-diamine

Cat. No.: B13255421
M. Wt: 203.22 g/mol
InChI Key: UACFFUTVJYYYNY-UHFFFAOYSA-N
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Description

2-N-(3-Fluorophenyl)pyridine-2,6-diamine is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom on the phenyl ring and two amino groups on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reacted with appropriate amines to introduce the amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-N-(3-Fluorophenyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted phenyl derivatives.

    Oxidation and Reduction: Formation of nitro, hydroxyl, or other functional groups.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-N-(3-Fluorophenyl)pyridine-2,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-(3-Fluorophenyl)pyridine-2,6-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorine atom and amino groups. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of a fluorinated phenyl ring and a pyridine ring with two amino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

6-N-(3-fluorophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C11H10FN3/c12-8-3-1-4-9(7-8)14-11-6-2-5-10(13)15-11/h1-7H,(H3,13,14,15)

InChI Key

UACFFUTVJYYYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC2=CC=CC(=N2)N

Origin of Product

United States

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